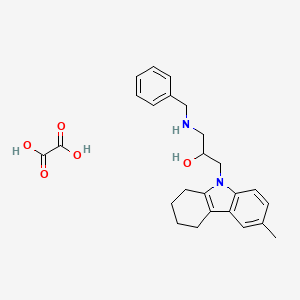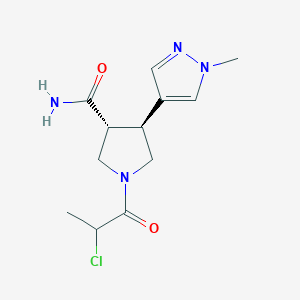
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolothieno[1,4]diazepines Synthesis
A study explores the reactivity of 2-(2-formyl-1H-pyrrol-1-yl)-3-thiophenecarboxamide leading to new pyrrolothieno[1,4]diazepines, highlighting advances in synthetic chemistry (Boulouard et al., 1995).
Soluble Conducting Polymer
The synthesis of a mixture of isomers related to 1H-pyrrole has been reported, which are used to produce soluble polymers in organic solvents. These have potential applications in electrochromic devices (Variş et al., 2006).
Pharmaceutical Research
Anti-inflammatory Agents
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, has been synthesized as part of research for potential anti-inflammatory agents (Moloney, 2001).
Anticancer Agents
Research has been conducted on the synthesis of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives for their potential as anticancer agents (Redda et al., 2011).
DNA Interaction
- DNA Recognition: A study on N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can target specific DNA sequences, suggests potential medicinal applications in controlling gene expression, including cancer treatment (Chavda et al., 2010).
Radiosynthesis and Imaging
- PET Tracer for Imaging Cancer Tyrosine Kinase: The synthesis of a compound related to 1H-pyrrole for potential use as a PET tracer in imaging cancer tyrosine kinase has been described (Wang et al., 2005).
Miscellaneous
Chemical Etiology for DNA Minor‐Groove Recognition
Research on polyamides composed of aromatic amino acids, including 1-methyl-1H-pyrrole, has been conducted to understand their role in DNA-sequence specificity (Marques et al., 2002).
Synthesis and Antimicrobial Activity
Various derivatives of 1H-pyrrole have been synthesized and evaluated for antimicrobial activities, indicating their potential in medicinal chemistry (Liu et al., 2012).
Properties
IUPAC Name |
N-methyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-10(13)9-8(4-7-14-9)12-5-2-3-6-12/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBHTVSVNKAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)


![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)



![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)




